An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dimethylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.
Core Chemical and Physical Properties
2,6-Dimethylquinolin-4-ol, also known as 2,6-dimethyl-4-hydroxyquinoline, is a heterocyclic aromatic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 15644-82-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Melting Point | 283-287 °C | [1] |
| Boiling Point (Predicted) | 324.5 ± 37.0 °C | [1] |
| Appearance | Light brown crystalline powder (Data for isomeric 2,6-Dimethylquinoline) | [2] |
| Solubility | Likely sparingly soluble in water and more soluble in organic solvents such as ethanol and acetone. (Inferred from isomeric 2,6-Dimethylquinoline) | [3] |
Spectroscopic Data
Note: The following data is for 2,6-Dimethylquinoline (CAS: 877-43-0) and should be used as an estimation for 2,6-Dimethylquinolin-4-ol.
| Spectroscopic Data | Observed Peaks/Signals (for 2,6-Dimethylquinoline) |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Infrared (IR) Spectroscopy | Data available via various techniques (KBr pellet, ATR-Neat).[2] |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 157.[2] |
Synthesis of 2,6-Dimethylquinolin-4-ol
The most common and established method for the synthesis of 4-hydroxyquinolines, including 2,6-Dimethylquinolin-4-ol, is the Conrad-Limpach synthesis .[4][5] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 2,6-Dimethylquinolin-4-ol, the reactants are p-toluidine and ethyl acetoacetate.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of the β-aminoacrylate
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In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate.
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The reaction can be performed neat or in a suitable solvent like ethanol.
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A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
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The mixture is typically stirred at room temperature or gently heated to reflux for several hours.
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Reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent (if used) is removed under reduced pressure to yield the crude ethyl 3-(p-tolylamino)crotonate.
Step 2: Thermal Cyclization
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The crude β-aminoacrylate from Step 1 is added to a high-boiling point, inert solvent such as mineral oil or Dowtherm A in a round-bottom flask equipped with a reflux condenser.[6]
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The mixture is heated to a high temperature, typically around 250 °C.[4][5]
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The reaction is maintained at this temperature for a period of 30 minutes to a few hours, during which the cyclization and elimination of ethanol occur.
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The progress of the cyclization can be monitored by TLC.
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After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the 2,6-Dimethylquinolin-4-ol product to precipitate.
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The solid product is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of 2,6-Dimethylquinolin-4-ol are limited, the broader class of 2,6-disubstituted quinolines has demonstrated significant antifungal activity , particularly against Candida species.[7]
The proposed mechanism of action for some antifungal quinoline derivatives involves the disruption of fungal cell integrity. This can occur through several pathways:
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Cell Membrane Damage: The compound may interfere with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
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Induction of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce the accumulation of endogenous ROS within fungal cells.[7] This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.
This guide serves as a foundational resource for professionals engaged in research and development involving quinoline derivatives. Further experimental validation is recommended to confirm the specific properties and biological activities of 2,6-Dimethylquinolin-4-ol.
References
- 1. 2,6-Dimethyl-4-quinolinol(15644-82-3) 1H NMR [m.chemicalbook.com]
- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
